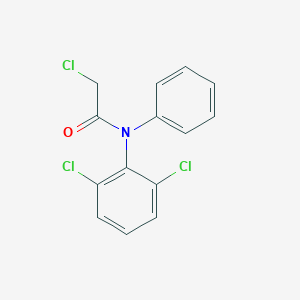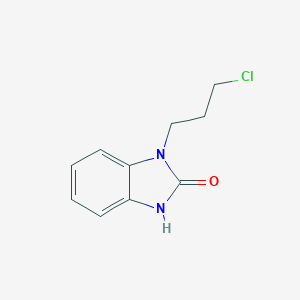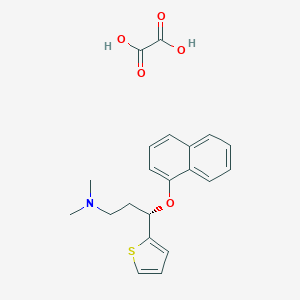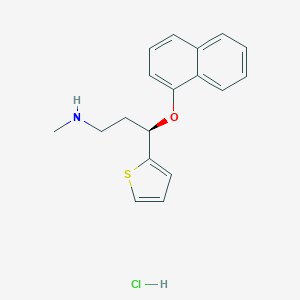
多巴胺
概述
描述
多巴胺是一种合成的儿茶酚胺,也是一种直接作用的正性肌力药物,主要用于治疗急性心力衰竭和心源性休克。它于 1978 年首次在美国获准用于医疗用途。 多巴胺通过刺激心脏的β1肾上腺素能受体起作用,导致心肌收缩力增强和搏出量增加,从而改善心脏输出量 .
科学研究应用
多巴胺在科学研究中有着广泛的应用,尤其是在医学和生物学领域。它常用于心脏负荷试验,以评估心肌功能并检测冠状动脉疾病。 在晚期心力衰竭的管理中,多巴胺用于提供正性肌力支持并改善心脏输出量 . 此外,多巴胺应激心脏磁共振成像是一种非侵入性技术,用于评估心肌缺血和活力 . 在药理学领域,多巴胺作为模型化合物,用于研究β肾上腺素能受体激动剂及其对心脏功能的影响 .
作用机制
多巴胺通过直接刺激心脏的β1肾上腺素能受体发挥作用。这种刺激导致心肌收缩力增强和搏出量增加,从而增强心脏输出量。多巴胺的主要分子靶点是β1肾上腺素能受体,它与 Gs 蛋白偶联。该受体的激活导致腺苷酸环化酶的激活,从而提高环磷酸腺苷 (cAMP) 水平,进而激活蛋白激酶 A (PKA)。 PKA 磷酸化参与钙处理的各种蛋白质,导致钙离子流入心肌细胞增加,并增强收缩力 .
生化分析
Biochemical Properties
Dobutamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily stimulates beta-1 adrenergic receptors on the heart, leading to increased cyclic adenosine monophosphate (cAMP) levels. This interaction activates protein kinase A (PKA), which phosphorylates various target proteins involved in cardiac muscle contraction . Dobutamine does not cause the release of endogenous norepinephrine, distinguishing it from other catecholamines like dopamine .
Cellular Effects
Dobutamine exerts significant effects on various cell types, particularly cardiac myocytes. By stimulating beta-1 adrenergic receptors, it enhances myocardial contractility and stroke volume, leading to increased cardiac output . This stimulation also influences cell signaling pathways, including the cAMP-PKA pathway, which plays a vital role in regulating heart muscle contraction . Additionally, dobutamine can affect gene expression related to cardiac function and cellular metabolism .
Molecular Mechanism
The molecular mechanism of dobutamine involves its direct action on beta-1 adrenergic receptors. Upon binding to these receptors, dobutamine activates adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increased cAMP levels activate PKA, which phosphorylates various proteins involved in calcium handling and myocardial contraction . This process enhances the force of cardiac muscle contraction and improves cardiac output .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dobutamine can vary over time. Dobutamine is known for its rapid onset of action, typically within 2 minutes of administration . Its effects are short-lived, with a half-life of approximately 2 minutes . Long-term use of dobutamine can lead to desensitization of beta-1 adrenergic receptors, reducing its efficacy over time . Additionally, dobutamine is rapidly metabolized in the liver and excreted in the urine .
Dosage Effects in Animal Models
The effects of dobutamine in animal models vary with different dosages. In juvenile animal models, dobutamine has been shown to improve cardiac output in a dose-dependent manner . Higher doses can lead to adverse effects such as increased heart rate and myocardial oxygen consumption . In anesthetized dogs, dobutamine was found to be less effective in stabilizing mean arterial pressure compared to norepinephrine .
Metabolic Pathways
Dobutamine is primarily metabolized in the liver through conjugation and methylation by catechol-O-methyltransferase (COMT) and other enzymes . The principal metabolic pathway involves the formation of 3-O-methyldobutamine, which is then excreted in the urine . This metabolic process ensures the rapid clearance of dobutamine from the body, contributing to its short half-life .
Transport and Distribution
Dobutamine is administered intravenously and is rapidly distributed throughout the body . It has a small volume of distribution and is primarily confined to the extracellular fluid . Dobutamine’s distribution is influenced by its binding to plasma proteins and its rapid metabolism in the liver . The drug’s effects are localized to the heart due to its selective action on beta-1 adrenergic receptors .
Subcellular Localization
Dobutamine’s subcellular localization is primarily associated with the plasma membrane of cardiac myocytes, where it binds to beta-1 adrenergic receptors . This binding triggers a cascade of intracellular events leading to increased cAMP levels and activation of PKA . The localization of dobutamine to the plasma membrane ensures its rapid and targeted action on cardiac cells .
准备方法
多巴胺可以通过多种方法合成。一种常见的方法是在特定条件下使 4-(2-氨基乙基)邻苯二酚与 4-(4-羟苯基)-2-丁酮反应。 该反应通常需要甲醇和乙醇等溶剂,产物通过结晶纯化 . 工业生产方法通常采用类似的合成路线,但规模更大,确保最终产品的纯度和稳定性更高 .
化学反应分析
多巴胺经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。由这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,多巴胺的氧化会导致醌的形成,而还原会产生儿茶酚衍生物 .
相似化合物的比较
属性
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWZLRBJNMZMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |
| Record name | Dobutamine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022958 | |
| Record name | DL-Dobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.37e-02 g/L | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dobutamine directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output. | |
| Record name | Dobutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
34368-04-2 | |
| Record name | Dobutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dobutamine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dobutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DL-Dobutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dobutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184-186 | |
| Record name | Dobutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dobutamine interact with its target receptors?
A: Dobutamine primarily acts as a β1-adrenergic receptor agonist. [] This interaction leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [] Elevated cAMP levels then activate protein kinase A (PKA), initiating a cascade of downstream effects, including increased myocardial contractility. [, ]
Q2: Does dobutamine have any other significant receptor interactions?
A: While its primary action is on β1-adrenergic receptors, dobutamine also exhibits weak β2-adrenergic agonist activity at higher doses. [] This activity contributes to its vasodilatory effects, leading to a decrease in diastolic blood pressure. [] Additionally, dobutamine displays weak β1-adrenergic antagonist activity at high doses, potentially inhibiting the chronotropic effects of isoprenaline. []
Q3: How does dobutamine affect cardiac output and peripheral vascular resistance?
A: Dobutamine primarily increases cardiac output by enhancing myocardial contractility and heart rate. [, ] It also causes a reduction in total peripheral vascular resistance, primarily attributed to its β2-adrenergic agonist activity and the potent α1-adrenergic blocking activity of its metabolite, 3-O-methyldobutamine. [, ]
Q4: Can dobutamine induce heme oxygenase-1 (HO-1) expression, and what are the implications?
A: Research indicates that dobutamine pretreatment in rats can induce HO-1 expression in pericentral hepatocytes. [] This induction is β1-adrenoreceptor-dependent and is associated with improved liver function (assessed by the plasma disappearance rate of indocyanine green) after hemorrhagic shock. [] The study suggests that carbon monoxide, produced during HO-1 activity, may mediate this protective effect. []
Q5: What is the molecular formula and weight of dobutamine?
A5: Dobutamine has the molecular formula C18H23NO3 and a molecular weight of 301.38 g/mol.
Q6: How is dobutamine used in stress echocardiography to evaluate coronary artery disease?
A: Dobutamine stress echocardiography is a valuable tool for assessing coronary artery disease. [, , , ] Dobutamine infusion increases myocardial oxygen demand by increasing heart rate and contractility, revealing regional wall motion abnormalities in patients with coronary artery disease. [, , ]
Q7: Can dobutamine stress echocardiography accurately identify viable myocardium after myocardial infarction?
A: Yes, dobutamine stress echocardiography can accurately identify viable myocardium in patients after myocardial infarction. [, , , ] The presence of a biphasic response, where wall motion improves at low-dose dobutamine and worsens at higher doses, indicates viable but ischemic myocardium. [, ]
Q8: Does the use of second harmonic imaging during dobutamine stress echocardiography improve the identification of viable myocardium?
A: Research suggests that using second harmonic imaging during dobutamine stress echocardiography significantly improves the agreement with dual isotope single photon emission computed tomography (DISA-SPECT) for detecting myocardial viability compared to fundamental imaging. []
Q9: What role does dobutamine echocardiography play in evaluating cardiac toxicity in long-term survivors of childhood anthracycline treatment?
A: Dobutamine echocardiography can effectively and safely identify subclinical cardiac toxicity in asymptomatic long-term survivors of childhood anthracycline treatment. [] Significant differences in left ventricular parameters, such as ejection fraction and wall thickening, were observed between patients and healthy controls at a dobutamine dose of 20 μg/kg/min. []
Q10: How does dobutamine compare to levosimendan in treating acute heart failure?
A: Studies comparing dobutamine and levosimendan for acute heart failure treatment show that while both improve left ventricular function, levosimendan might offer advantages. [, ] Levosimendan significantly improved more left atrial function parameters (active and passive emptying fractions, reservoir fraction, and stroke volume) compared to dobutamine. [] Furthermore, levosimendan demonstrated a greater reduction in the E/E' ratio, a marker of left ventricular filling pressure, suggesting a more pronounced improvement in diastolic function compared to dobutamine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)










![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)

